molecular formula C14H18N6O4 B11258715 N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine

Cat. No.: B11258715
M. Wt: 334.33 g/mol
InChI Key: PZQUHKCBFXYSEN-UHFFFAOYSA-N
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Description

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine is a complex organic compound that features a pyrimidine core substituted with furan and tetrahydrofuran groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, furan, and tetrahydrofuran. Key steps may involve:

    Nitration: Introduction of the nitro group to the pyrimidine ring.

    Substitution: Attachment of furan and tetrahydrofuran groups through nucleophilic substitution reactions.

    Purification: Techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The furan and tetrahydrofuran groups can be hydrogenated.

    Substitution: The pyrimidine ring can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N4-(furan-2-ylmethyl)-5-nitropyrimidine-2,4,6-triamine: Lacks the tetrahydrofuran group.

    N4-(furan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine: Lacks the nitro group.

Uniqueness

The presence of both furan and tetrahydrofuran groups, along with the nitro group, makes N4-(furan-2-ylmethyl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4,6-triamine unique. These functional groups can impart specific chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H18N6O4

Molecular Weight

334.33 g/mol

IUPAC Name

4-N-(furan-2-ylmethyl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H18N6O4/c15-12-11(20(21)22)13(16-7-9-3-1-5-23-9)19-14(18-12)17-8-10-4-2-6-24-10/h1,3,5,10H,2,4,6-8H2,(H4,15,16,17,18,19)

InChI Key

PZQUHKCBFXYSEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N

Origin of Product

United States

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